(R)-4-(Azetidin-2-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
4-[(2R)-azetidin-2-yl]pyridine |
InChI |
InChI=1S/C8H10N2/c1-4-9-5-2-7(1)8-3-6-10-8/h1-2,4-5,8,10H,3,6H2/t8-/m1/s1 |
InChI Key |
MYKGXNSJXYUWST-MRVPVSSYSA-N |
Isomeric SMILES |
C1CN[C@H]1C2=CC=NC=C2 |
Canonical SMILES |
C1CNC1C2=CC=NC=C2 |
Origin of Product |
United States |
The Significance of Four Membered Nitrogen Heterocycles in Synthetic and Chemical Biology Research
Four-membered nitrogen-containing heterocycles, particularly azetidines, are increasingly recognized for their valuable role in synthetic chemistry and chemical biology. rsc.orgnih.gov Despite the inherent ring strain, which poses synthetic challenges, azetidines offer a unique combination of rigidity, stability, and reactivity. rsc.orgbris.ac.uk This strained ring system, while more stable than the related aziridines, can be selectively opened under specific conditions, providing access to a diverse range of functionalized molecules. rsc.org
In medicinal chemistry, the azetidine (B1206935) motif is a valuable scaffold that can impart favorable physicochemical properties to drug candidates. nih.govbris.ac.uk Its incorporation can lead to improved metabolic stability, and its rigid structure can help in optimizing the orientation of pharmacophoric groups for enhanced binding to biological targets. nih.govbris.ac.uk Azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.govlifechemicals.com The growing interest in these heterocycles has spurred the development of new synthetic methodologies, making them more accessible for drug discovery and development programs. nih.govacs.orgrsc.org
The Privileged Status of Pyridine Derivatives in Advanced Chemical Investigations
Pyridine (B92270) and its derivatives are considered "privileged structures" in medicinal chemistry, a testament to their frequent appearance in a vast number of biologically active compounds and approved drugs. nih.govrsc.orgnih.gov This prevalence is attributed to several key features of the pyridine ring. As an isostere of benzene, it shares aromaticity while introducing a nitrogen atom that can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at biological targets. rsc.orgnih.gov
The pyridine nucleus is a versatile scaffold that allows for extensive functionalization at various positions, enabling the fine-tuning of a molecule's steric and electronic properties. rsc.org This adaptability has led to the development of pyridine-containing drugs with a broad spectrum of therapeutic applications, including anticancer, antiviral, and antimicrobial agents. benthamdirect.comresearchgate.netnih.gov The ability of the pyridine ring to enhance the pharmacokinetic properties of a drug, such as solubility and metabolic stability, further solidifies its importance in modern drug design. nih.govcmjpublishers.com
R 4 Azetidin 2 Yl Pyridine: a Key Chiral Building Block
Enantioselective Synthesis Strategies for Azetidine Ring Construction
The cornerstone of synthesizing this compound lies in the stereocontrolled formation of the chiral azetidine ring. Several strategies have been developed to achieve high enantiopurity, primarily falling into three categories: asymmetric catalytic approaches, chiral auxiliary-mediated synthesis, and diastereoselective synthesis routes.
Asymmetric Catalytic Approaches
Asymmetric catalysis offers an elegant and atom-economical way to introduce chirality. For the synthesis of 2-heteroaryl azetidines, transition metal-catalyzed reactions have shown considerable promise. magtech.com.cn One of the most effective methods involves the asymmetric hydrogenation of a suitable prochiral precursor, such as a 2-(pyridin-4-yl)azetine. While specific examples for the direct hydrogenation to this compound are not extensively documented in publicly available literature, analogous rhodium-catalyzed asymmetric hydrogenations of 2-pyridine ketones have achieved excellent enantioselectivities (up to 99% ee) under mild conditions, suggesting the potential of this approach. nih.gov
Copper-catalyzed reactions have also emerged as a powerful tool. For instance, the enantioselective difunctionalization of azetines using a copper/bisphosphine catalyst allows for the installation of two functional groups with concomitant creation of two stereogenic centers, providing a pathway to chiral 2,3-disubstituted azetidines. uni-muenchen.dersc.org This methodology could potentially be adapted for the synthesis of this compound by employing an appropriate azetine precursor.
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classical and reliable method for inducing stereoselectivity. An auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For the synthesis of chiral azetidines, (S)-1-phenylethylamine has been successfully employed as a chiral auxiliary and a nitrogen atom donor in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. nih.gov This strategy involves the diastereoselective cyclization of a precursor containing the chiral auxiliary.
Another widely used and effective chiral auxiliary is tert-butanesulfinamide. This auxiliary can be condensed with an appropriate aldehyde to form a chiral sulfinimine, which then undergoes diastereoselective transformations. Although a direct application to this compound is not readily found, this method has proven effective for the synthesis of various chiral amines and could be a viable route.
A general representation of this approach is outlined below:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Condensation | 4-Pyridinecarboxaldehyde, (R)-tert-Butanesulfinamide, Ti(OEt)₄ | Chiral N-sulfinylimine |
| 2 | Diastereoselective Addition | Grignard or organolithium reagent | Diastereomerically enriched amino alcohol derivative |
| 3 | Cyclization | Mesylation followed by base-induced ring closure | N-Sulfinyl-(R)-4-(azetidin-2-yl)pyridine |
| 4 | Deprotection | Acidic cleavage | This compound |
Diastereoselective Synthesis Routes
Diastereoselective strategies often involve the use of a substrate that already contains a chiral center, which directs the formation of a new stereocenter. A common approach is the reduction of a chiral, non-racemic precursor. For instance, the diastereoselective reduction of a suitably substituted chiral 2-(pyridin-4-yl)azetine could furnish the desired this compound. The stereochemical outcome would be dictated by the directing effect of the existing chiral center and the choice of reducing agent.
Synthetic Transformations for the Elaboration of Azetidine-Pyridine Architectures
Once the core this compound structure is assembled, further functionalization of either the pyridine or the azetidine ring can lead to a diverse range of analogues with potentially enhanced biological activities.
Regioselective Functionalization of the Pyridine Moiety
The pyridine ring is susceptible to a variety of functionalization reactions. Direct C-H functionalization is an increasingly popular and sustainable strategy. chemrxiv.org Due to the electron-deficient nature of the pyridine ring, nucleophilic aromatic substitution and Minisci-type radical reactions are common methods for introducing substituents, often at the C2 and C4 positions. nih.gov
For 4-substituted pyridines, several regioselective methods have been developed. The use of a temporary blocking group can direct functionalization to a specific position. For instance, a simple maleate-derived blocking group has been used to achieve exquisite control for Minisci-type decarboxylative alkylation at the C4-position of various pyridines. nih.govnih.gov Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling of a halogenated pyridine precursor, are also powerful tools for introducing aryl or other groups. nih.gov
The following table summarizes some regioselective functionalization methods applicable to the pyridine ring:
| Reaction Type | Position(s) Functionalized | Reagents and Conditions |
| Minisci Reaction | C2, C4 | Radical source (e.g., from carboxylic acid), AgNO₃, (NH₄)₂S₂O₈ |
| Nucleophilic Aromatic Substitution | C2, C4, C6 | Nucleophile, often with an activating group on the ring |
| Directed ortho-Metalation | C3, C5 | Strong base (e.g., LDA), directing group |
| Halogenation | Various | Electrophilic halogenating agent (e.g., NBS, NCS) |
| Suzuki-Miyaura Coupling | Position of halide | Boronic acid/ester, Pd catalyst, base |
Stereo- and Regioselective Functionalization at the Azetidine Ring
The azetidine ring itself can be functionalized, often with high stereocontrol. The nitrogen atom of the azetidine can be readily N-alkylated or N-acylated. For C-H functionalization of the azetidine ring, lithiation followed by trapping with an electrophile is a common strategy. The regioselectivity of this process can be controlled by the choice of the N-protecting group. For instance, N-Boc protected 2-arylazetidines can undergo regioselective lithiation at the benzylic position. digitellinc.com
The strain of the four-membered ring also allows for unique ring-opening reactions, providing access to functionalized acyclic amine derivatives with stereocontrol. acs.org For example, the regioselective ring opening of 2-aryl-substituted azetidines with phenols can be achieved using aryl borates under mild conditions. acs.org
The table below highlights some functionalization strategies for the azetidine ring:
| Reaction Type | Position(s) Functionalized | Reagents and Conditions | Stereochemical Outcome |
| N-Alkylation/Acylation | N1 | Alkyl halide/acyl chloride, base | Not applicable |
| α-Lithiation-Electrophile Trapping | C2 | Strong base (e.g., s-BuLi), electrophile | Can be highly diastereoselective |
| Ring Opening | C2-N1 or C4-N1 bond | Nucleophiles (e.g., aryl borates) | Can proceed with inversion or retention of configuration |
Transition Metal-Catalyzed Coupling Reactions in Synthesis
Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com In the context of synthesizing this compound and its analogs, these methods offer powerful ways to construct the azetidine ring or to introduce the pyridine moiety.
Palladium-catalyzed cross-coupling reactions, for instance, are widely used. A notable strategy involves the coupling of a pre-formed azetidine ring bearing a suitable leaving group with an organometallic pyridine reagent. For example, a protected (R)-2-substituted azetidine can be coupled with a pyridylboronic acid or pyridylstannane derivative in a Suzuki or Stille coupling, respectively. The choice of ligand is crucial in these reactions to ensure high yields and prevent side reactions like β-hydride elimination. researchgate.net
Rhodium-catalyzed reactions also play a significant role. For instance, rhodium-catalyzed intramolecular C-H amination can be a powerful method for constructing the azetidine ring itself. rsc.org This approach involves the cyclization of a linear amine precursor containing a pyridine group, driven by the formation of a high-valent metal-nitrenoid intermediate that subsequently inserts into a C-H bond. rsc.org
Recent advancements have also highlighted the use of copper-catalyzed reactions. For example, copper-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides can produce highly functionalized pyrrolidines, which can serve as precursors to azetidine-containing structures through subsequent chemical transformations. nih.gov
| Catalyst | Reaction Type | Substrates | Key Features |
| Palladium | Suzuki or Stille Coupling | Protected (R)-2-substituted azetidine, Pyridylboronic acid/stannane | Efficient C-C bond formation to introduce the pyridine ring. |
| Rhodium | Intramolecular C-H Amination | Linear amine precursor with a pyridine group | Direct formation of the azetidine ring via C-H activation. rsc.org |
| Copper | Asymmetric 1,3-Dipolar Cycloaddition | Azomethine ylides | Synthesis of highly functionalized precursors to azetidines. nih.gov |
Novel Cycloaddition and Ring-Forming Reactions for Azetidine Scaffolds
Cycloaddition reactions provide a convergent and often stereocontrolled route to cyclic structures, making them highly attractive for the synthesis of azetidine rings. mdpi.comresearchgate.net
The [2+2] cycloaddition reaction is a powerful method for constructing four-membered rings. rsc.orgresearchgate.net In the context of azetidine synthesis, the aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a particularly atom-economical approach. rsc.orgresearchgate.net While historically challenging, recent developments have expanded the scope and utility of this reaction. rsc.orgnih.gov
Visible-light-mediated intermolecular aza Paternò-Büchi reactions have emerged as a significant advancement. nih.govspringernature.com These reactions often utilize a photocatalyst, such as an iridium complex, to facilitate the cycloaddition under mild conditions. rsc.orgnih.gov For instance, the reaction of an oxime with an alkene in the presence of a photosensitizer can yield highly functionalized azetidines. nih.govchemrxiv.org The choice of the imine precursor and the alkene component is critical for controlling the regioselectivity and stereoselectivity of the cycloaddition. rsc.orgspringernature.com
The Staudinger synthesis, involving the reaction of a ketene (B1206846) with an imine, is another classic [2+2] cycloaddition for producing β-lactams (azetidin-2-ones), which are versatile precursors to azetidines. mdpi.comacs.org The reduction of the β-lactam carbonyl group provides direct access to the corresponding azetidine. acs.orgmagtech.com.cn
| Reaction Name | Reactants | Key Features |
| Aza Paternò-Büchi Reaction | Imine, Alkene | Photochemical [2+2] cycloaddition, atom-economical. rsc.orgresearchgate.net |
| Visible-light-mediated Aza Paternò-Büchi | Oxime, Alkene, Photocatalyst | Mild reaction conditions, broad substrate scope. nih.govspringernature.com |
| Staudinger Synthesis | Ketene, Imine | Forms β-lactams, which can be reduced to azetidines. mdpi.comacs.org |
Intramolecular cyclization is a fundamental strategy for the synthesis of azetidines. acs.org This approach typically involves the formation of a carbon-nitrogen bond to close the four-membered ring. A common method is the nucleophilic substitution of a leaving group at the γ-position of an amine. acs.org The success of this cyclization often depends on managing the competition with elimination reactions, which can be influenced by the nature of the leaving group and the reaction conditions. acs.org
Palladium-catalyzed intramolecular γ-C(sp³)–H amination represents a more advanced approach. rsc.org This method allows for the direct formation of the azetidine ring from a suitable amine precursor without the need for a pre-installed leaving group, proceeding through a palladium(IV) intermediate. rsc.org
Another innovative strategy involves the ring contraction of larger heterocyclic systems. For example, the rearrangement of certain substituted pyrrolidinones can lead to the formation of α-carbonyl-azetidines. rsc.org While less common, these methods can provide access to unique azetidine structures.
It is important to note that the inherent ring strain of azetidines can also lead to intramolecular ring-opening decomposition pathways, particularly in the presence of acid and a suitably positioned internal nucleophile. nih.govnih.govacs.orgacs.org Understanding these potential decomposition routes is crucial for the design of stable azetidine-containing molecules. nih.govacs.org
Diversification Strategies for Substituted this compound Derivatives
Once the core this compound scaffold is synthesized, further diversification is often necessary to explore structure-activity relationships in drug discovery. This can be achieved by modifying either the azetidine ring or the pyridine ring.
Functionalization of the azetidine nitrogen is a common strategy. The secondary amine of the azetidine ring can be readily acylated, alkylated, or arylated to introduce a wide range of substituents. These modifications can significantly impact the compound's physicochemical properties and biological activity.
Modification of the pyridine ring can be accomplished through various aromatic substitution reactions. For example, halogenated pyridine precursors can be used in the initial synthesis, allowing for subsequent cross-coupling reactions to introduce diverse aryl, heteroaryl, or alkyl groups. Additionally, electrophilic or nucleophilic aromatic substitution reactions can be employed to introduce functional groups such as nitro, amino, or hydroxyl groups onto the pyridine ring, provided the existing substituents direct the reaction to the desired position.
The synthesis of various 4-aryl-3-chloro-N-pyridin-2-yl-2-azetidinones has been reported, showcasing the potential for diversification at both the 3- and 4-positions of the azetidinone ring, which can then be reduced to the corresponding azetidines. sphinxsai.comresearchgate.net
| Ring | Position of Diversification | Reaction Type | Example Substituents |
| Azetidine | Nitrogen | Acylation, Alkylation, Arylation | Amides, Alkyl chains, Aryl groups |
| Pyridine | Various | Cross-coupling, Electrophilic/Nucleophilic Aromatic Substitution | Aryl, Heteroaryl, Alkyl, Nitro, Amino, Hydroxyl groups |
Applications of R 4 Azetidin 2 Yl Pyridine in Interdisciplinary Chemical Research
Utilization as a Chiral Building Block in Complex Molecule Synthesis
The enantiomerically pure nature of (R)-4-(Azetidin-2-yl)pyridine makes it a significant starting material or intermediate in the synthesis of complex chiral molecules. wiley.com The inherent chirality of the azetidine (B1206935) ring can be transferred to new stereocenters in a molecule, a process crucial for the synthesis of single-enantiomer drugs and other biologically active compounds.
Asymmetric Induction in Downstream Synthetic Pathways
The stereocenter at the 2-position of the azetidine ring in this compound can direct the stereochemical outcome of subsequent reactions. This process, known as asymmetric induction, is a cornerstone of modern organic synthesis. nih.gov While specific examples detailing the use of this compound as a chiral auxiliary for asymmetric induction are not extensively documented in publicly available research, the principle is well-established with analogous chiral aziridines and azetidines. For instance, chiral 2-(2-pyridyl)aziridines, which share structural similarities, have been shown to undergo stereospecific ring-opening reactions, demonstrating the effective transfer of chirality. nih.gov The pyridine (B92270) ring can act as a coordinating group for metal catalysts, bringing the catalyst into close proximity to the chiral center and influencing the facial selectivity of reactions on a prochiral substrate.
Preparation of Enantiopure Intermediates
This compound serves as a valuable precursor for the synthesis of various enantiopure intermediates. The azetidine ring can be opened regioselectively to introduce new functional groups while retaining the original stereochemistry. For example, the ring-opening of aziridines with various nucleophiles is a common strategy to produce enantiomerically pure amino alcohols, diamines, and other valuable intermediates. researchgate.net By analogy, this compound can be envisioned to undergo similar transformations. The synthesis of enantiopure N-substituted ortho-c oxide-bridged phenylmorphans, for example, started from enantiomerically pure secondary amines which were then further elaborated. researchgate.net This highlights the general strategy of using chiral building blocks to construct complex enantiopure molecules.
Design and Exploration of Novel Ligands and Organocatalysts
The combination of a chiral scaffold and a Lewis basic pyridine ring makes this compound an attractive candidate for the development of new chiral ligands and organocatalysts.
Chiral Ligands for Asymmetric Catalysis
The nitrogen atom of the pyridine ring in this compound can coordinate to a metal center, while the chiral azetidine ring creates a chiral environment around the metal. This is the fundamental principle behind many successful chiral ligands used in asymmetric catalysis. Chiral pyridine-aminophosphine ligands, for example, have been successfully used in iridium-catalyzed asymmetric hydrogenation of olefins with excellent enantioselectivity. orientjchem.org Although direct applications of ligands derived from this compound are not prominently reported, the synthesis of chiral phosphabarrelene-pyridine ligands and their use in rhodium- and iridium-catalyzed asymmetric hydrogenation of cyclic β-enamides and β-dehydroamino acid derivatives showcases the potential of such P,N-ligands. mdpi.com
Table 1: Examples of Chiral Pyridine-based Ligands in Asymmetric Catalysis
| Ligand Type | Metal | Reaction | Substrate Class | Enantioselectivity (ee) | Reference |
| Pyridine-Aminophosphine | Iridium | Asymmetric Hydrogenation | Olefins, Imines | up to 99% | orientjchem.org |
| Phosphabarrelene-Pyridine | Rhodium/Iridium | Asymmetric Hydrogenation | Cyclic β-enamides, β-dehydroamino acid derivatives | 92-95% | mdpi.com |
| Isoquinuclidinylmethanols | N/A (with Diethylzinc) | Enantioselective Addition | Aryl Aldehydes | up to 76% | clockss.org |
Organocatalytic Applications in Stereoselective Transformations
The azetidine nitrogen in this compound can potentially act as a nucleophilic or basic site in organocatalytic reactions. Chiral amines are a well-established class of organocatalysts. For instance, chiral amino acids and their derivatives have been used to catalyze a variety of stereoselective transformations. snnu.edu.cn While specific organocatalytic applications of this compound are yet to be widely reported, its structural features suggest potential for use in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions, where a chiral amine can control the stereochemical outcome.
Research into Biologically Relevant Scaffolds
The pyridine ring is a common motif in many pharmaceuticals and biologically active compounds. nih.govrsc.org The incorporation of a chiral azetidine ring into a pyridine scaffold can lead to novel molecular architectures with potentially interesting biological properties.
The synthesis of various pyridine derivatives and their evaluation for biological activity is an active area of research. nih.govnih.gov For example, 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one compounds have been prepared and shown to have antibacterial activity. nih.gov While this example features a different isomer and oxidation state of the azetidine ring, it demonstrates the principle of combining these two heterocyclic systems to generate biologically active molecules. The synthesis and biological evaluation of pyridine-containing lipoxin A4 analogues further highlights the interest in such hybrid scaffolds. clockss.org Research in this area focuses on understanding the structure-activity relationships (SAR) of these compounds, which can guide the design of more potent and selective therapeutic agents. The synthesis of hybrid scaffolds featuring both 4-pyridine and 4-piperidine moieties also points towards the exploration of related nitrogen-containing heterocyclic combinations. researchgate.net
Exploration of Structure-Activity Relationships (SAR) in Preclinical Research Models
The defined stereochemistry and conformational rigidity of this compound make it an excellent scaffold for probing molecular interactions in biological systems. Researchers utilize this compound and its derivatives to systematically investigate structure-activity relationships (SAR). By modifying the pyridine ring or the azetidine nitrogen, chemists can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a specific biological target.
For instance, in the development of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, SAR studies on analogues of this compound have been crucial. Modifications to the pyridine ring, such as the introduction of halogen atoms or other substituents, have led to compounds with significantly altered binding affinities and selectivities for different nAChR subtypes. acs.org These studies provide valuable insights into the topology of the receptor's binding site and guide the design of more potent and selective agents. nih.govnih.gov
Design of Nicotinic Acetylcholine Receptor (nAChR) Ligands for Pharmacological Investigations
This compound is a key structural motif in a number of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are involved in a wide range of physiological processes and are implicated in various neurological disorders. The development of selective nAChR ligands is therefore of great interest for therapeutic and research purposes.
One notable example is the analogue A-85380, or 3-(2(S)-Azetidinylmethoxy)pyridine, which exhibits high affinity for α4β2 nAChRs. acs.orgnih.gov This compound and its derivatives serve as important pharmacological tools for studying the role of this specific nAChR subtype in the central nervous system. acs.org The azetidine ring in these ligands is thought to mimic the pyrrolidine (B122466) ring of nicotine (B1678760), while the pyridine moiety engages in key interactions within the receptor's binding pocket. nih.gov The design of such ligands has been informed by the structures of natural products known to interact with nAChRs, such as nicotine and epibatidine. nih.gov
The table below summarizes the binding affinities of some this compound analogues for nAChRs.
| Compound | nAChR Subtype | Binding Affinity (Ki) |
| A-85380 | α4β2 | 0.0100 nM bindingdb.org |
| 5-Iodo-A-85380 | α4β2 | 0.0100 nM bindingdb.org |
| 2-Fluoro-3-(2(S)-azetidinylmethoxy)pyridine | Rat Brain nAChRs | Subnanomolar acs.org |
| 2-Chloro-3-(2(S)-azetidinylmethoxy)pyridine | Rat Brain nAChRs | Lower affinity acs.org |
This table is for illustrative purposes and includes data from various sources.
Development of Antimicrobial and Antifungal Research Agents Featuring Azetidine-Pyridine Motifs
The pyridine nucleus is a well-established pharmacophore in antimicrobial drug discovery. nih.gov When combined with an azetidine ring, it can give rise to compounds with interesting antimicrobial and antifungal properties. The unique structural features of the azetidine-pyridine scaffold can lead to novel mechanisms of action or improved activity against resistant strains. ijpras.com
Research in this area has explored the synthesis of various derivatives where the azetidine-pyridine core is functionalized with other chemical groups known to possess antimicrobial activity. For example, the synthesis of 3-chloro-1-(substituted phenyl)-4-(pyridin-3-yl)azetidin-2-ones has yielded compounds with potent activity against Staphylococcus aureus. nih.gov Similarly, other studies have investigated pyridine derivatives containing azoles, which are known for their antifungal properties. ijpras.com The combination of these two heterocyclic systems in a single molecule can lead to synergistic effects and a broader spectrum of activity. researchgate.netnih.govnih.gov
| Compound Class | Target Organisms | Reference |
| 3-chloro-1-phenyl-4-(pyridin-3-yl)azetidin-2-ones | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | nih.gov |
| Pyridine-containing thiazolidinones and azetidinones | S. aureus, B. subtilis, E. coli, K. pneumonia | researchgate.net |
| Pyridine thiosemicarbazones | Acinetobacter baumannii, Candida albicans | nih.gov |
| Pyridine-4-carbohydrazide derivatives | Mycobacterium tuberculosis | rsc.orgnih.gov |
This table provides a general overview of research directions.
Role in Other Bioactive Chemical Space Exploration
The exploration of novel chemical space is a critical endeavor in the search for new bioactive molecules. nih.govresearchgate.netnih.gov The azetidine-pyridine scaffold, with its distinct three-dimensional structure, provides a starting point for the synthesis of compound libraries that occupy under-explored regions of chemical space. nih.govresearchgate.net The inherent strain of the four-membered azetidine ring can also be harnessed to drive unique chemical transformations, further expanding the diversity of accessible molecules. rsc.org
Medicinal chemists have incorporated the this compound motif into a variety of molecular frameworks to probe for new biological activities. chemrxiv.orgnih.gov These efforts are often guided by computational modeling and a desire to create molecules with drug-like properties. The resulting compounds are then screened against a wide range of biological targets to identify new leads for drug discovery programs.
Contributions to Polymer Chemistry Research (e.g., as monomers or modifiers)
While the primary applications of this compound have been in medicinal chemistry, its structural features also lend themselves to polymer chemistry research. The pyridine nitrogen can be quaternized to create cationic monomers, which can then be polymerized to form polyelectrolytes. researchgate.net These materials have potential applications in areas such as gene delivery, water treatment, and as components in electronic devices.
Furthermore, the reactivity of the azetidine ring could be exploited for polymer modification. For instance, the ring could be opened under certain conditions to introduce new functional groups along a polymer backbone, thereby altering its physical and chemical properties. While this area of research is less developed compared to its applications in medicinal chemistry, it represents a promising avenue for future investigations.
Characterization Methodologies for R 4 Azetidin 2 Yl Pyridine and Its Derivatives
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy is a cornerstone in the structural analysis of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to piece together the molecular puzzle.
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of (R)-4-(Azetidin-2-yl)pyridine.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring and the azetidine (B1206935) ring. The four protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.7 ppm). The protons at the 2- and 6-positions of the pyridine ring (alpha to the nitrogen) are expected to be the most downfield, appearing as a doublet around δ 8.5-8.7 ppm. The protons at the 3- and 5-positions would appear further upfield, likely as a doublet around δ 7.2-7.4 ppm.
The protons of the azetidine ring would be found in the aliphatic region. The methine proton at the C2 position, being adjacent to both a nitrogen atom and the pyridine ring, is expected to be a triplet or multiplet in the range of δ 4.0-4.5 ppm. The methylene (B1212753) protons at the C3 position would likely appear as a multiplet around δ 2.0-2.5 ppm, and the protons at the C4 position, adjacent to the nitrogen, would be expected in the δ 3.0-3.5 ppm range. The N-H proton of the azetidine ring would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine H-2, H-6 | 8.5 - 8.7 | Doublet |
| Pyridine H-3, H-5 | 7.2 - 7.4 | Doublet |
| Azetidine H-2 (CH) | 4.0 - 4.5 | Triplet/Multiplet |
| Azetidine H-3 (CH₂) | 2.0 - 2.5 | Multiplet |
| Azetidine H-4 (CH₂) | 3.0 - 3.5 | Multiplet |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the five carbons of the pyridine ring and the three carbons of the azetidine ring. chemicalbook.comwisc.edu The carbon atoms of the pyridine ring are expected in the aromatic region (δ 120-150 ppm), with the C2 and C6 carbons appearing at the lower field end of this range. chemicalbook.com The C4 carbon, being attached to the azetidine ring, will also have a characteristic shift. The aliphatic carbons of the azetidine ring will appear at a much higher field. researchgate.net The C2 carbon of the azetidine, attached to the pyridine ring and the nitrogen atom, would be the most downfield of the aliphatic carbons.
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C-2, C-6 | ~150 |
| Pyridine C-4 | ~148 |
| Pyridine C-3, C-5 | ~121 |
| Azetidine C-2 | 60 - 70 |
| Azetidine C-4 | 45 - 55 |
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netresearchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. These would include C-H stretching vibrations for the aromatic pyridine ring (above 3000 cm⁻¹) and the aliphatic azetidine ring (below 3000 cm⁻¹). chemicalbook.com The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. researchgate.net A key feature would be the N-H stretching vibration of the secondary amine in the azetidine ring, which typically appears as a moderate to weak band in the 3500-3300 cm⁻¹ region. chemicalbook.com C-N stretching vibrations for both rings would also be present in the fingerprint region (1300-1000 cm⁻¹).
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Azetidine) | 3500 - 3300 | Medium-Weak |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| C=C and C=N Stretch (Pyridine) | 1600 - 1400 | Medium-Strong |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. researchgate.netresearchgate.net For this compound (molecular formula C₉H₁₂N₂), the molecular ion peak [M]⁺ would be expected at m/z 148. The fragmentation pattern would likely involve the cleavage of the azetidine ring or the bond connecting it to the pyridine ring. Common fragments could include the pyridyl moiety or the azetidine ring, as well as loss of small neutral molecules. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the parent ion and its fragments.
Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Description |
|---|---|---|
| [C₉H₁₂N₂]⁺ | 148 | Molecular Ion (M⁺) |
| [C₈H₉N₂]⁺ | 133 | Loss of CH₃ |
Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation, Circular Dichroism)
Since this compound is a chiral molecule, chiroptical methods are essential for determining its stereochemistry. These techniques rely on the differential interaction of chiral molecules with polarized light.
Optical rotation is the rotation of the plane of plane-polarized light by a solution of a chiral compound. An enantiomer will rotate the light in a specific direction, either clockwise (dextrorotatory, (+)) or counterclockwise (levorotatory, (-)). The magnitude and direction of this rotation are characteristic of the compound. The (R)-enantiomer of 4-(Azetidin-2-yl)pyridine will have a specific optical rotation that is equal in magnitude but opposite in sign to its (S)-enantiomer. The measurement is typically performed at a specific wavelength (often the sodium D-line at 589 nm), temperature, and concentration, and is reported as the specific rotation [α].
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. A CD spectrum provides information about the stereochemical features of a molecule, particularly in the vicinity of chromophores. For this compound, the pyridine ring acts as a chromophore, and its interaction with the chiral azetidine center would produce a characteristic CD spectrum, which can be used to assign or confirm the absolute configuration, often by comparison with theoretical calculations.
X-ray Crystallography for Definitive Structural Analysis and Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, a detailed model of the electron density can be constructed, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers.
For this compound, obtaining a suitable crystal, often as a salt with a chiral or achiral acid (e.g., hydrochloride or tartrate), would allow for its complete structural determination. vulcanchem.comnih.gov The analysis would confirm the connectivity of the atoms and the puckered conformation of the four-membered azetidine ring. Crucially, if a heavy atom is present in the crystal structure, anomalous dispersion methods can be used to unambiguously determine the absolute configuration of the chiral center at C2 of the azetidine ring as (R). nih.gov This technique provides the ultimate proof of the molecule's stereochemistry.
Future Prospects and Emerging Trends in R 4 Azetidin 2 Yl Pyridine Research
Development of Green and Sustainable Synthetic Pathways
The chemical industry's increasing focus on environmental responsibility is driving the development of greener and more sustainable methods for synthesizing complex molecules like (R)-4-(Azetidin-2-yl)pyridine. Future research in this area is expected to prioritize atom economy, reduce waste, and utilize less hazardous materials.
Key emerging strategies include:
Catalytic C-H Functionalization: Direct functionalization of the pyridine (B92270) ring avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes. Research into solvent-free and halide-free methods for C-H functionalization of pyridine N-oxides is a promising avenue. rsc.org This approach offers an atom-economical pathway to introduce substituents onto the pyridine core. rsc.org
One-Pot, Multi-Component Reactions: Designing syntheses where multiple chemical transformations occur in a single reaction vessel without isolating intermediates can significantly improve efficiency. Eco-friendly, one-pot three-component methods, potentially using green solvents like glycerol (B35011), are being explored for the synthesis of related pyridine-containing heterocycles. researchgate.net
Biocatalysis and Enzymatic Resolutions: The use of enzymes for the stereoselective synthesis or resolution of the chiral azetidine (B1206935) core can offer high enantiopurity under mild, aqueous conditions, representing a significant improvement over traditional chiral chromatography or resolution methods.
Ultrasound and Microwave-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. mdpi.com Applying these techniques to the synthesis of this compound could lead to more efficient and sustainable production. mdpi.com
| Green Chemistry Principle | Application to this compound Synthesis | Potential Advantage |
| Atom Economy | Direct C-H functionalization of the pyridine ring. rsc.org | Reduces waste by incorporating a higher percentage of reactant atoms into the final product. |
| Use of Safer Solvents | Employing water or glycerol as reaction media. researchgate.netnih.gov | Minimizes the use of volatile and toxic organic solvents. |
| Energy Efficiency | Microwave or ultrasound-assisted reactions. mdpi.com | Shorter reaction times and lower energy consumption compared to conventional heating. |
| Catalysis | Use of recyclable catalysts or biocatalysts. | Increases reaction efficiency and allows for catalyst reuse, reducing waste and cost. |
Advancements in Stereoselective Derivatization and Functionalization
The biological activity of this compound derivatives is critically dependent on their three-dimensional structure. Therefore, precise control over the stereochemistry during functionalization is paramount. Future research will likely focus on developing novel methods for the stereoselective modification of both the azetidine and pyridine rings.
Emerging trends in this area include:
Asymmetric Catalysis: The use of chiral catalysts to introduce new functional groups with high diastereo- and enantioselectivity is a cornerstone of modern organic synthesis. For instance, palladium-catalyzed carbonylative cycloadditions have been used to create functionalized azetidinone rings with specific stereochemistry. researchgate.net
Functionalization of the Azetidine Ring: The strained four-membered ring presents unique challenges and opportunities for derivatization. Methods for the stereoselective introduction of substituents at the C3 and C4 positions of the azetidine ring are of high interest to explore the structure-activity relationship of resulting compounds. researchgate.net
Late-Stage Functionalization: The ability to modify the this compound core late in a synthetic sequence allows for the rapid generation of diverse compound libraries. This is particularly valuable for optimizing lead compounds in drug discovery.
| Derivatization Strategy | Target Moiety | Potential Outcome | Reference Example Principle |
| Catalytic Dearomatization | Pyridine Ring | Creation of 1,2- or 1,4-dihydropyridines with new stereocenters. mdpi.com | Rhodium-catalyzed asymmetric dearomatization of pyridine derivatives. mdpi.com |
| Nucleophilic Addition | Azetidine Ring (e.g., at C=N) | Stereoselective formation of 2-acylazetidines. frontiersin.org | Addition of organolithium reagents to azetidine-derived oxazolidines. frontiersin.org |
| Ring-Opening Reactions | Azetidine Ring | Synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives. mdpi.com | Intramolecular C-N bond coupling followed by azetidine ring opening. mdpi.com |
| Lewis Acid Mediated Reactions | Azetidin-2-one (B1220530) Precursors | Synthesis of C4-substituted alkylideneazetidin-2-ones. researchgate.net | Reaction of acyldiazo compounds with 4-acetoxyazetidin-2-ones. researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, and efficiency. For a valuable scaffold like this compound, these technologies are poised to accelerate both discovery and production.
Key developments include:
Continuous Flow Synthesis: Performing reactions in a continuous flow reactor allows for precise control over parameters like temperature, pressure, and reaction time, often leading to higher yields and purities. nih.gov This technology is particularly well-suited for handling hazardous reagents or intermediates and for rapid reaction optimization. nih.govmdpi.com The synthesis of azetidinium salts has been shown to be more efficient in flow compared to batch processes. nih.gov
Automated Synthesis Libraries: Automated platforms can perform multi-step syntheses of compound libraries with minimal human intervention. nih.gov By immobilizing a precursor to this compound on a solid support, a series of derivatization reactions could be performed automatically to generate a library of analogues for biological screening. nih.gov
Real-Time Reaction Monitoring: Integrating analytical techniques (e.g., NMR, IR spectroscopy) into flow reactors allows for real-time monitoring of reaction progress, facilitating rapid optimization and ensuring process stability.
The automated synthesis of complex molecules like prexasertib, which involves multi-step continuous-flow processes, highlights the potential of these platforms for producing structurally diverse libraries based on a core scaffold. nih.gov
Exploration of Novel Biological Targets and Mechanistic Pathways in Research Models
While the pyridine and azetidine motifs are present in many known bioactive compounds, the specific combination in this compound may offer unique interactions with biological targets. Future research will aim to identify novel protein targets and elucidate the mechanisms through which its derivatives exert their biological effects.
Potential areas of exploration include:
Kinase Inhibition: Pyridine and its derivatives are common scaffolds in kinase inhibitors, which are crucial in oncology and immunology. nih.gov Derivatives of this compound could be screened against panels of kinases to identify novel inhibitors. For example, pyrazole (B372694) derivatives containing a pyridine moiety have been identified as potent inhibitors of the ALK5 receptor. nih.gov
GPCR Modulation: G-protein coupled receptors (GPCRs) are a major class of drug targets. The three-dimensional nature of this compound may allow it to bind to GPCRs with high affinity and selectivity.
Enzyme Inhibition: The 2-cyanopyrrolidide warhead, structurally related to the azetidine ring, is a key feature of dipeptidyl peptidase-IV (DPP-IV) inhibitors used in diabetes treatment. nih.gov This suggests that derivatives of this compound could be investigated as inhibitors of various proteases or other enzymes.
Antimicrobial Activity: The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Novel oxadiazole derivatives containing quinolin-4-yl substituents have shown promising activity against bacterial strains, suggesting that pyridine-containing heterocycles are a viable starting point for antimicrobial drug discovery. mdpi.com
| Potential Target Class | Rationale / Related Findings | Example of Related Bioactive Compound Class |
| Kinases (e.g., ALK5, FAK) | The 2,4-diaminopyrimidine (B92962) moiety is a core fragment in many kinase inhibitors. nih.gov Pyridine-containing pyrazoles inhibit ALK5. nih.gov | Ceritinib (ALK inhibitor), Encorafenib (BRAF inhibitor). nih.gov |
| Dipeptidyl Peptidases (e.g., DPP-IV) | Cyanopyrrolidides are potent DPP-IV inhibitors; the azetidine ring is a related motif. nih.gov | ABT-279 (DPP-IV inhibitor). nih.gov |
| Bacterial Targets | Quinolin-4-yl substituted oxadiazoles (B1248032) show significant antibacterial activity. mdpi.com | Compound 37 (an oxadiazoline) active against S. epidermidis. mdpi.com |
| Central Nervous System Receptors | Piperidine scaffolds, which are six-membered nitrogen heterocycles like pyridine, are common in CNS-active drugs. researchgate.net | Rolipram (PDE4 inhibitor). nih.gov |
Synergistic Approaches Combining Synthetic, Computational, and Biological Research Methodologies
The future of drug discovery with this compound lies in the tight integration of multiple scientific disciplines. A synergistic approach, where computational modeling informs synthetic efforts and biological testing provides feedback for further design, can dramatically accelerate the development of new therapeutic agents.
This integrated workflow involves:
Computational Modeling and In Silico Screening: Before synthesis, computational tools can be used to predict the binding of virtual libraries of this compound derivatives to specific biological targets. Quantum chemical investigations can also help explain the regio- and stereoselectivity of synthetic reactions, guiding the development of more efficient pathways. acs.org
Structure-Based Drug Design: Once a lead compound is identified and its binding mode determined (e.g., through X-ray crystallography), this structural information can be used to design second-generation analogues with improved potency and selectivity.
Integrated Data Analysis: Combining synthetic data (yields, reaction conditions), computational data (binding energies, molecular dynamics), and biological data (IC50 values, cellular effects) into a unified model allows for a deeper understanding of structure-activity relationships (SAR) and structure-property relationships (SPR).
This iterative cycle of design, synthesis, and testing, powered by computational insights, represents the most powerful strategy for unlocking the full therapeutic potential of the this compound scaffold.
Q & A
Q. Basic
- High-Resolution Mass Spectrometry (HRMS): Essential for confirming molecular formulas (e.g., CHBrNOS, [M+H]: 738.1637) .
- NMR Spectroscopy: and NMR identify regiochemistry (e.g., δ 127.8–120.6 ppm for pyridine protons) and stereochemistry (coupling constants for azetidine ring protons) .
- X-ray Diffraction (XRD): Resolves absolute configuration using programs like SHELXL .
How can researchers resolve contradictions in crystallographic data for azetidine-pyridine derivatives?
Advanced
Discrepancies in hydrogen-bond geometries or unit cell parameters may arise from polymorphism or twinning. SHELX programs (SHELXD for phase solution, SHELXL for refinement) enable robust handling of high-resolution or twinned data . For example, hydrogen-bond distances (e.g., 2.85–3.10 Å) in pyridine derivatives should be cross-validated against Cambridge Structural Database entries to identify outliers .
What strategies mitigate side reactions during functionalization of this compound?
Q. Advanced
- Protecting Groups: Trityloxy-methyl groups prevent undesired azetidine ring opening during bromination .
- Nitration Control: Use mixed HNO-HSO under cold conditions (−10°C) to avoid over-nitration of the pyridine ring .
- Catalytic Hydrogenation: Pd/C-mediated reduction of nitro intermediates minimizes byproducts .
What safety protocols are critical when handling this compound in the lab?
Q. Basic
- Personal Protective Equipment (PPE): Nitrile gloves (EN 374 standard) and flame-retardant lab coats .
- Ventilation: Use fume hoods to avoid inhalation of volatile intermediates.
- Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal .
How can computational methods predict the electronic properties of this compound derivatives?
Q. Advanced
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. SMILES strings (e.g., C1=CN=CC=C1C2CCN2) enable molecular modeling .
- Molecular Dynamics (MD): Simulates solvation effects on conformation (e.g., pyridine ring planarity in aqueous vs. organic solvents) .
What purification methods maximize yield and purity of this compound?
Q. Basic
- Recrystallization: Use ethanol/water mixtures to isolate crystalline products.
- Flash Chromatography: Optimize gradients (e.g., 5–30% EtOAc in hexane) to separate diastereomers .
How do supramolecular interactions influence the biological activity of azetidine-pyridine compounds?
Q. Advanced
- Hydrogen Bonding: Pyridine N-atom participation in H-bond networks (e.g., with carboxylates) enhances receptor binding .
- π-π Stacking: Aromatic interactions with target proteins (e.g., kinase active sites) can be probed via crystallography .
Notes
- Methodological Rigor: Emphasized reproducibility through step-by-step reaction conditions and validation techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
